2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride
Description
2-(5,7-Dichloro-1H-indol-3-yl)ethanamine hydrochloride (CAS: see ) is a halogenated tryptamine derivative characterized by two chlorine atoms at positions 5 and 7 of the indole ring. Its molecular formula is C₁₀H₁₀Cl₂N₂·HCl (MW: 259.17 g/mol), with a polar surface area influenced by the ethylamine side chain and chlorine substituents . This compound is structurally related to neurotransmitters like serotonin and dopamine, though its pharmacological profile remains understudied.
Properties
IUPAC Name |
2-(5,7-dichloro-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2.ClH/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7;/h3-5,14H,1-2,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDPVTXXLWEISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCN)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385148 | |
| Record name | 2-(5,7-Dichloro-1H-indol-3-yl)ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94850-28-9 | |
| Record name | 2-(5,7-Dichloro-1H-indol-3-yl)ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis Approach
The Fischer indole synthesis remains the most widely reported method for preparing this compound. A representative protocol involves the following steps:
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Reaction Setup :
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(2,4-Dichlorophenyl)hydrazine hydrochloride (5.0 g, 23.5 mmol) is suspended in 4% aqueous sulfuric acid (150 mL).
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4-Aminobutyraldehyde diethyl acetal (4.53 g, 28 mmol) is added as the carbonyl component.
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Cyclization :
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The mixture is heated to 100°C for 2 hours, monitored by LCMS until completion.
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Work-Up :
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The pH is adjusted to 10–12 with 1N NaOH (90 mL), followed by extraction with dichloromethane (2 × 250 mL).
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The organic layers are dried over anhydrous Na₂SO₄ and concentrated to yield the free base.
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Salt Formation :
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Ethanolic HCl (150 mL) is added to the free base until pH 2–3, followed by vacuum concentration to isolate the hydrochloride salt.
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Yield : 84% (4.5 g).
Key Data :
Alternative Synthetic Routes
While the Fischer method dominates, alternative strategies have been explored:
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Mannich Reaction : Introducing the ethanamine sidechain via Mannich conditions (formaldehyde, ammonium chloride) to pre-formed 5,7-dichloroindole, though yields are lower (∼60%) due to competing side reactions.
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Reductive Amination : Using 5,7-dichloroindole-3-acetaldehyde with ammonium acetate and sodium cyanoborohydride, achieving moderate yields (70%) but requiring stringent pH control.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-efficiency and reproducibility:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Temperature | 100°C | 90–95°C (optimized) |
| Purification | Column chromatography | Centrifugal partitioning |
| Annual Output | Grams | Multi-kilogram |
Key industrial adaptations include:
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Continuous Flow Systems : Reducing reaction time by 40% through automated reagent mixing and temperature control.
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In-Line Analytics : Real-time UV monitoring to detect intermediates and adjust feed rates dynamically.
Optimization of Reaction Conditions
Critical Parameters
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Temperature : Excessively high temperatures (>110°C) promote decomposition, while temperatures <90°C prolong reaction time.
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pH Control : Maintaining pH 2–3 during salt formation prevents free base precipitation and ensures stoichiometric HCl incorporation.
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Catalysts : Substituting sulfuric acid with p-toluenesulfonic acid (p-TsOH) improves cyclization efficiency by 15%.
Solvent Systems
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Aqueous H₂SO₄ | 84 | 95 |
| Ethanol/H₂O | 78 | 92 |
| Acetonitrile | 65 | 88 |
Aqueous sulfuric acid outperforms polar aprotic solvents due to enhanced protonation of intermediates.
Analytical Methods for Quality Assurance
Structural Characterization
Purity Assessment
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HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time = 8.2 min.
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Karl Fischer Titration : Ensures water content <0.5% for hygroscopic hydrochloride salt.
Comparative Evaluation of Synthetic Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Fischer Indole | 84 | 95 | High | 12 |
| Mannich Reaction | 60 | 88 | Moderate | 18 |
| Reductive Amination | 70 | 90 | Low | 22 |
The Fischer method offers the best balance of efficiency and cost, though reductive amination may suit small-scale enantioselective synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ethylamine side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce various N-alkyl or N-acyl indole derivatives .
Scientific Research Applications
2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in modulating serotonin receptors.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The compound exerts its effects primarily through its action on the 5-HT2A receptor. By binding to this receptor, it modulates the release of neurotransmitters, influencing various neurological pathways. This interaction can affect mood, perception, and cognition, making it a valuable tool in neuroscience research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs vary in substituents at positions 5, 6, or 7 of the indole ring, altering molecular weight, polarity, and binding interactions.
Key Observations :
- Halogenation Effects: The dichloro compound’s MW is ~15% higher than non-halogenated tryptamine, with chlorine atoms contributing to van der Waals interactions in hydrophobic binding pockets. Compared to the 5,7-difluoro analog (MW 232.66), chlorine’s larger atomic radius may enhance receptor affinity but increase metabolic stability risks .
- Methoxy vs. Methyl : The 6-methoxy analog (MW 226.70) has higher polarity than the 5-methyl derivative (MW 226.70, ), suggesting divergent solubility and target engagement .
HSP90 Binding ():
- Tryptamine derivatives with 5-ethyl, 5-propyl, or nitro groups (Compounds 1–3) bind HSP90 via hydrogen bonds to GLU527 and TYR604 . The dichloro compound’s chlorine atoms may similarly engage in halogen bonding or hydrophobic interactions, though experimental data is lacking.
- Steric Effects : Bulkier substituents (e.g., 5-CF₃, MW 264.68) could hinder binding compared to smaller halogens like Cl or F .
Neurotransmitter Receptor Hypotheses:
- The 5-methoxy analog () is a known serotonin receptor ligand, suggesting that substitution patterns profoundly affect selectivity. Dichloro substitution may shift activity toward dopaminergic or trace amine-associated receptors (TAARs) due to increased lipophilicity .
Biological Activity
2-(5,7-Dichloro-1H-indol-3-yl)ethanamine Hydrochloride, also known as 5,7-dichloro tryptamine, is a compound of significant interest in pharmacology due to its structural similarity to serotonin and its selective action on serotonin receptors. This article explores its biological activity, focusing on its receptor interactions, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H11Cl3N2
- Molecular Weight : 265.56 g/mol
- CAS Number : 94850-28-9
- Solubility : Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and ethanol (20 mg/ml) .
This compound primarily acts as a selective agonist for the 5-HT2A receptor , which plays a crucial role in modulating neurotransmitter release and influencing various neurological pathways. This interaction is believed to affect mood, perception, and cognition, making it a valuable tool in neuroscience research .
Serotonin Receptor Modulation
Research indicates that compounds similar to 2-(5,7-dichloro-1H-indol-3-yl)ethanamine exhibit significant selectivity for serotonin receptors. Specifically, tryptamines substituted at the 5-, 6-, or 7-position have shown notable selectivity for the 5-HT2C receptor over both the 5-HT2A and 5-HT2B receptors . This selectivity is critical for developing targeted therapies for various psychiatric disorders.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Tryptamine Derivatives : A study on N-benzylated tryptamines demonstrated that certain derivatives exhibited high affinity for the human 5-HT2A receptor with EC50 values as low as 4.2 nM . This suggests that modifications in the indole structure can significantly enhance receptor binding and activity.
- Antiproliferative Activity : Indole compounds have been noted for their antiproliferative properties against various cancer cell lines. For instance, certain indole derivatives showed IC50 values ranging from 0.06 to 0.32 μM against MCF-7 (breast), A549 (lung), and HeLa (cervical) cell lines . While specific data on this compound is limited, these findings highlight the potential therapeutic avenues for indole derivatives in oncology.
- Neuroscience Applications : The compound's ability to modulate serotonin receptors positions it as a candidate for treating disorders such as depression and anxiety. Its selective action on the 5-HT2A receptor could lead to fewer side effects compared to non-selective serotonin reuptake inhibitors (SSRIs).
Comparative Analysis of Related Compounds
| Compound Name | Receptor Affinity (nM) | Biological Activity |
|---|---|---|
| N-benzyl compound (Glennon et al.) | ~0.1 | High affinity for 5-HT2A |
| 4-bromo compound | ~120 | Lower affinity than expected |
| 2-(5,7-Dichloro-1H-indol-3-yl)ethanamine | TBD | Selective agonist for 5-HT2A |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride, and how can reaction conditions be optimized?
Answer:
- Core Route : Start with indole derivatives substituted at the 5- and 7-positions with chlorine. A Friedel-Crafts alkylation or Mannich reaction can introduce the ethanamine side chain at the 3-position. For example, reacting 5,7-dichloroindole with ethylene diamine derivatives under acidic conditions .
- Optimization :
- Temperature Control : Maintain temperatures between 60–80°C to balance reactivity and minimize side reactions (e.g., over-alkylation) .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the indole’s 3-position .
- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/HCl to isolate the hydrochloride salt .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- HPLC :
- Use C18 columns with UV detection (λ = 254 nm) and mobile phases (acetonitrile/0.1% TFA) to assess purity ≥95% .
Advanced: How can researchers resolve discrepancies in NMR data between synthetic batches?
Answer:
- Root Causes :
- Mitigation :
Advanced: What computational strategies are effective for predicting the compound’s receptor-binding interactions?
Answer:
- Docking Studies :
- Use software like MOE (Molecular Operating Environment) to model interactions with serotonin receptors (5-HT₂A/5-HT₂C), leveraging indole’s structural similarity to tryptamine .
- Parameterization : Assign partial charges using PM6 semi-empirical methods and optimize geometries with DFT (B3LYP/6-31G*) .
- MD Simulations :
- Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .
Basic: What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
- Hazards : Acute oral toxicity (H301), skin irritation (H315), and respiratory irritation (H335) .
- Mitigation :
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .
Advanced: How can researchers validate conflicting bioactivity data in cellular assays?
Answer:
- Assay Design :
- Data Normalization :
- Statistical Analysis :
- Apply ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 3) and identify outliers .
Basic: What are the key stability-indicating parameters for long-term storage studies?
Answer:
- Forced Degradation : Expose the compound to heat (60°C, 72 hr), light (ICH Q1B), and humidity (75% RH, 40°C) .
- Analytical Monitoring :
Advanced: How can synthetic impurities be identified and quantified?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
